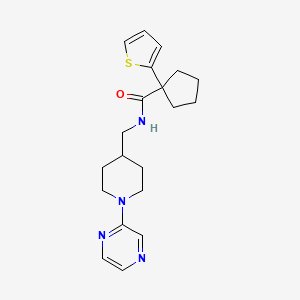
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C20H26N4OS and its molecular weight is 370.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a unique combination of a pyrazine ring, a piperidine ring, and a thiophene moiety, which contribute to its diverse pharmacological properties.
The compound's molecular formula is C15H18N4OS, with a molecular weight of approximately 298.39 g/mol. Its structure includes functional groups that are essential for its biological activity, making it a candidate for further research in drug development.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial, anticancer, and antiviral properties. The specific biological activity of this compound is still under investigation, but preliminary studies suggest promising outcomes.
Antimicrobial Activity
Studies have shown that derivatives of piperidine-based compounds can exhibit significant antimicrobial activity against resistant strains of fungi, such as Candida auris. For instance, related compounds have demonstrated minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL against C. auris, indicating potent antifungal properties .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | MFC (μg/mL) |
|---|---|---|
| N-(phenyl)-2-(piperidin-4-ylmethyl)acetamide | 0.24 - 0.97 | 0.97 - 3.9 |
| This compound | TBD | TBD |
The mechanism by which these compounds exert their biological effects often involves the disruption of cellular processes in pathogenic organisms. For example, studies have indicated that certain piperidine derivatives induce apoptosis and cell cycle arrest in fungal cells, suggesting that this compound may similarly affect cell viability through analogous pathways .
Case Studies
Case Study 1: Antifungal Efficacy
In a recent study focusing on the antifungal properties of piperidine derivatives, several compounds were synthesized and tested against clinical isolates of Candida auris. The results indicated that these compounds not only inhibited fungal growth but also caused significant morphological changes in the fungal cells, leading to cell death through apoptosis .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on similar pyrazine-containing compounds to identify structural features responsible for enhanced biological activity. It was found that modifications to the piperidine and thiophene rings significantly influenced the potency and selectivity of these compounds against various pathogens .
Future Directions
Further research is warranted to explore the full range of biological activities associated with this compound. Key areas for investigation include:
- In Vivo Studies : Assessing the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : Elucidating the precise mechanisms by which this compound affects cellular processes.
- Toxicity Assessment : Evaluating the safety profile to identify any potential side effects associated with therapeutic use.
Propriétés
IUPAC Name |
N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4OS/c25-19(20(7-1-2-8-20)17-4-3-13-26-17)23-14-16-5-11-24(12-6-16)18-15-21-9-10-22-18/h3-4,9-10,13,15-16H,1-2,5-8,11-12,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGZNLHTSOBSOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3CCN(CC3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














